molecular formula C18H17N3OS B2574797 2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide CAS No. 873857-00-2

2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide

Cat. No.: B2574797
CAS No.: 873857-00-2
M. Wt: 323.41
InChI Key: MPAASQFDHPUHEU-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide is a heterocyclic compound featuring a pyridine ring substituted at the 3-position with a carboxamide group (N-cyclopentyl) and at the 2-position with a 1,3-benzothiazole moiety. This structure combines aromatic and heteroaromatic systems, which are critical for interactions with biological targets, particularly in medicinal chemistry. The benzothiazole group is known for its electron-deficient properties and ability to engage in π-π stacking, while the pyridine-carboxamide backbone provides hydrogen-bonding capabilities.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3OS/c22-17(20-12-6-1-2-7-12)13-8-5-11-19-16(13)18-21-14-9-3-4-10-15(14)23-18/h3-5,8-12H,1-2,6-7H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAASQFDHPUHEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=C(N=CC=C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with pyridine-3-carboxylic acid derivatives under specific reaction conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the benzothiazole ring . Industrial production methods often utilize microwave irradiation techniques to achieve higher yields and shorter reaction times .

Chemical Reactions Analysis

2-(1,3-Benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

    Cyclization: Cyclization reactions can be used to form additional ring structures within the molecule.

Common reagents and conditions used in these reactions include solvents like ethanol or dimethyl sulfoxide (DMSO), catalysts such as piperidine, and specific temperature and pressure conditions . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of benzothiazole-pyridine hybrids. Key structural analogues and their properties are summarized below:

Compound Structural Features Biological Activity Source
2-(1,3-Benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide Pyridine-3-carboxamide + cyclopentyl group + benzothiazole Anticancer (in vitro screening)
2-[(6-Methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl)thiazolidin-3-yl]nicotinamides Nicotinamide + benzothiazole + thiazolidinone ring Antimicrobial (Gram-positive, Gram-negative bacteria, fungi; MIC: 2–32 µg/mL)
N-(1,3-Benzothiazol-2-yl)-2-[(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)amino]acetamide Benzothiazole + thiazolidinone + acetamide Broad-spectrum bioactivity (anticancer, antiviral; mechanism under study)
3-{1-[(Adamantan-1-yl)methyl]-5-methyl-1H-pyrazol-4-yl}-6-{3-[(1,3-benzothiazol-2-yl)amino]pyridine-2-carboxylic acid Benzothiazole + pyrazole + adamantane Pharmacological activity (specific data undisclosed in evidence)

Key Findings:

Bioactivity Profile: The target compound’s cyclopentyl group distinguishes it from nicotinamide derivatives (e.g., ), which feature thiazolidinone rings linked to substituted phenyl/furan groups. This substitution likely enhances lipophilicity, improving membrane permeability . Compared to thiazolidinone-containing analogues (), the absence of a sulfur-rich thiazolidinone ring in the target compound may reduce metabolic instability but could limit interactions with bacterial or fungal targets, explaining its focus on anticancer applications .

Synthetic Routes :

  • The target compound was synthesized via microwave-assisted methods (as described in ), whereas analogues in and used conventional cycloaddition or condensation reactions. Microwave synthesis improves yield and reduces reaction time, a critical advantage for scalable production.

In contrast, antimicrobial analogues () achieved MIC values comparable to standard drugs (e.g., ciprofloxacin), highlighting the role of the thiazolidinone ring in disrupting microbial cell walls.

Biological Activity

The compound 2-(1,3-benzothiazol-2-yl)-N-cyclopentylpyridine-3-carboxamide is a member of the benzothiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antimicrobial, and other pharmacological properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H15N3S\text{C}_{14}\text{H}_{15}\text{N}_{3}\text{S}

This structure features a benzothiazole moiety, which is known for its biological significance.

Biological Activity Overview

Research indicates that compounds containing the benzothiazole structure often exhibit significant biological activities including:

  • Antitumor Activity : Various studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of cancer cells.
  • Antimicrobial Activity : These compounds have shown effectiveness against both Gram-positive and Gram-negative bacteria.

Antitumor Activity

A study conducted on several benzothiazole derivatives, including our compound of interest, evaluated their effects on human lung cancer cell lines (A549, HCC827, NCI-H358). The findings are summarized in Table 1.

CompoundCell LineIC50 (μM) 2D AssayIC50 (μM) 3D Assay
This compoundA5496.26 ± 0.3320.46 ± 8.63
HCC8276.48 ± 0.1116.00 ± 9.38
NCI-H358Not specifiedNot specified

The compound exhibited lower IC50 values in the 2D assay compared to the 3D assay, indicating a higher efficacy in simpler cellular environments. This suggests potential for further development as an antitumor agent.

Antimicrobial Activity

In addition to antitumor properties, the compound was tested for antimicrobial activity against various bacterial strains. The results indicated notable activity against:

  • Gram-positive bacteria : Staphylococcus aureus
  • Gram-negative bacteria : Escherichia coli

Table 2 summarizes the antimicrobial efficacy based on minimum inhibitory concentration (MIC) values.

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus32
Escherichia coli64

These findings highlight its potential as a therapeutic agent against bacterial infections.

Case Studies

Case studies involving related compounds have illustrated the relevance of benzothiazole derivatives in pharmacology:

  • Anticancer Studies : A study on a series of benzothiazole derivatives showed that structural modifications could enhance their cytotoxicity against various cancer cell lines.
  • Antimicrobial Efficacy : Research has indicated that benzothiazole derivatives can disrupt bacterial cell walls and inhibit growth through various mechanisms including enzyme inhibition.

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